5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide
Description
5-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide (CAS RN: 499770-76-2) is a brominated heterocyclic compound with the molecular formula C₈H₈BrN₃·HBr. It features a 1,2,3-triazole core substituted with a bromomethyl group at the 5-position and a methyl group at the 1-position, forming a hydrobromide salt. This compound is characterized by high thermal stability, with a melting point exceeding 120°C . It is utilized as a versatile building block in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling methodologies, owing to the reactivity of the bromomethyl moiety. Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a precursor for functionalized triazole derivatives .
Properties
Molecular Formula |
C4H7Br2N3 |
|---|---|
Molecular Weight |
256.93 g/mol |
IUPAC Name |
5-(bromomethyl)-1-methyltriazole;hydrobromide |
InChI |
InChI=1S/C4H6BrN3.BrH/c1-8-4(2-5)3-6-7-8;/h3H,2H2,1H3;1H |
InChI Key |
URUXUGYHJCVLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)CBr.Br |
Origin of Product |
United States |
Preparation Methods
Reaction Overview:
- Starting material: 1-Methyl-1H-1,2,3-triazole
- Reagents: Bromomethylating agents such as N-bromosuccinimide (NBS) with formaldehyde or paraformaldehyde
- Conditions: Acidic or basic catalysis, often under reflux or microwave irradiation
Representative Procedure:
| Step | Conditions | Outcome |
|---|---|---|
| Bromomethylation | NBS, formaldehyde, in acetic acid or DMF at 60–80°C | Formation of 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole |
Note: This method yields moderate to high yields (~50-70%) depending on reaction parameters, with the key being controlled addition of NBS to prevent over-bromination.
Bromination of Methyl-Substituted Triazoles via Radical or Electrophilic Pathways
Another common route involves the bromination of methyl groups attached to the triazole ring, often using molecular bromine or N-bromosuccinimide under radical conditions.
Reaction Conditions:
- Reagents: Bromine (Br₂) or NBS
- Catalyst: Radical initiators such as azobisisobutyronitrile (AIBN)
- Solvent: Carbon tetrachloride (CCl₄), acetic acid, or dichloromethane
- Temperature: 25–50°C
Reaction Pathway:
The methyl group undergoes radical bromination, replacing a hydrogen atom with bromine to form the bromomethyl derivative.
| Yield | Reaction Conditions | Notes |
|---|---|---|
| 45-60% | Bromine or NBS, AIBN, in CCl₄ at 40°C | Controlled addition prevents polybromination |
Research Data: A study reports a 45% yield of 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole via radical bromination of methyl-triazole derivatives, with reaction times around 4–6 hours.
Multi-step Synthesis via Intermediate Formation
A more sophisticated approach involves forming a precursor such as 5-(trimethylsilyl)methyl-1-methyl-1H-1,2,3-triazole , followed by bromination.
Methodology (Based on Patent CN113651762A):
- Step 1: Synthesize the trimethylsilyl precursor by reacting 5-bromomethyl-1-methyl-1H-1,2,3-triazole with trimethylsilyl chloride under basic conditions.
- Step 2: Brominate the precursor using N-bromosuccinimide or elemental bromine, often in the presence of catalysts like copper or palladium complexes.
| Parameter | Details |
|---|---|
| Solvent | Tetrahydrofuran (THF) or acetonitrile |
| Temperature | 0–50°C |
| Catalyst | Copper(II) acetate or palladium complexes |
| Yield | Approximately 45%, depending on reaction control |
This route offers high selectivity and minimizes over-bromination or side reactions.
Hydrobromide Salt Formation
Post-synthesis, the free base 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole is converted into its hydrobromide salt via acid-base neutralization.
Procedure:
- Dissolve the free base in ethanol or methanol.
- Add excess hydrobromic acid (HBr) or generate hydrobromide in situ via reaction with hydrobromic acid gas or aqueous HBr.
- Recrystallize the product from suitable solvents to obtain pure 5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide .
Summary of Reaction Conditions and Yields
| Method | Reagents | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Direct Bromomethylation | NBS, formaldehyde | Acetic acid/DMF | 60–80°C | 50–70 | Most straightforward |
| Radical Bromination | Br₂ or NBS, AIBN | CCl₄ | 25–50°C | 45–60 | Controlled addition critical |
| Multi-step with Silyl Intermediate | TMSCl, NBS | THF | 0–50°C | ~45 | High selectivity |
| Salt Formation | HBr, ethanol | Ethanol/methanol | RT | Quantitative | Final salt preparation |
Chemical Reactions Analysis
Types of Reactions
5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(azidomethyl)-1-methyl-1H-1,2,3-triazole, while oxidation with potassium permanganate can produce 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, 5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is used as a versatile intermediate for the synthesis of various triazole derivatives. These derivatives are valuable in the development of new materials, catalysts, and ligands for coordination chemistry.
Biology
In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through click chemistry. The triazole ring provides a stable linkage that is resistant to hydrolysis and enzymatic degradation, making it useful for bioconjugation and labeling studies.
Medicine
In medicine, triazole derivatives have shown potential as antifungal, antibacterial, and anticancer agents. This compound serves as a precursor for the synthesis of these bioactive compounds, contributing to drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications, including the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, the triazole ring can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Bromomethyl Substituents
Table 1: Bromomethyl-Substituted Heterocycles
Key Observations :
- Core Heterocycle: The triazole derivative exhibits greater synthetic versatility compared to isoquinoline or benzimidazole analogs, as the 1,2,3-triazole ring is more amenable to functionalization .
- Melting Points: The benzimidazole and isoquinoline derivatives show higher melting points due to extended aromaticity and intermolecular interactions .
Halogen-Substituted Triazoles: Bromo vs. Chloro Derivatives
Table 2: Halogen-Substituted Triazoles
Key Observations :
- Reactivity : The bromomethyl group undergoes nucleophilic substitution more readily than chloromethyl analogs due to the weaker C–Br bond .
- Cost : Brominated derivatives are generally more expensive than chlorinated counterparts, as seen in pricing data (e.g., 5g of the bromo compound costs ¥82,000 vs. €1,809 for 500mg of the chloro analog) .
Positional Isomers and Substitution Patterns
Table 3: Positional Isomers of Brominated Triazoles
Key Observations :
- 1,2,3- vs. 1,2,4-Triazoles : The 1,2,3-triazole isomer is more reactive in click chemistry, while 1,2,4-triazoles are often explored for coordination chemistry .
Table 4: Antifungal and Antimicrobial Activity
Key Observations :
- Bromine Effect : Bromomethyl-substituted triazoles exhibit moderate antifungal activity, likely due to the electrophilic bromine enhancing membrane permeability .
- Substituent Polarity : Nitro and methoxy groups in other triazoles improve antimicrobial activity by increasing polarity and conjugation .
Biological Activity
Overview
5-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide is a chemical compound belonging to the triazole class, known for its diverse applications in medicinal chemistry and organic synthesis. This compound has garnered attention due to its potential biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research.
| Property | Value |
|---|---|
| CAS Number | 2751610-76-9 |
| Molecular Formula | C₄H₇Br₂N₃ |
| Molecular Weight | 256.9 g/mol |
| Purity | ≥95% |
The biological activity of 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide is primarily attributed to its ability to interact with biological macromolecules. The bromomethyl group can undergo nucleophilic substitution reactions with various biological nucleophiles, such as amino acids and nucleic acids, leading to modifications that can inhibit or alter their functions. Additionally, the triazole ring can engage in hydrogen bonding and π-π interactions, enhancing its binding affinity to target sites within enzymes or receptors.
Antifungal Activity
Research has indicated that derivatives of triazoles possess significant antifungal properties. 5-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide has been studied as an intermediate in the synthesis of antifungal agents. Its mechanism typically involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes.
Antibacterial Activity
The compound has shown promising results against various bacterial strains. Studies suggest that it may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways. The bromomethyl group enhances its reactivity towards nucleophilic sites on bacterial enzymes.
Anticancer Properties
Emerging studies have explored the anticancer potential of triazole derivatives. The compound's ability to form covalent bonds with specific proteins involved in cancer cell proliferation presents a potential mechanism for its anticancer activity. Preclinical trials have demonstrated that it may induce apoptosis in cancer cells through these interactions.
Case Studies and Research Findings
-
Antifungal Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated several triazole derivatives for antifungal activity against Candida albicans. The results indicated that compounds similar to 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide exhibited IC50 values in the low micromolar range, showcasing effective antifungal properties.
-
Antibacterial Screening :
- In a screening conducted against multi-drug resistant Staphylococcus aureus, triazole derivatives were found to inhibit bacterial growth significantly. The study highlighted that compounds with bromomethyl substitutions had enhanced antibacterial activity compared to their non-brominated counterparts.
-
Anticancer Research :
- A recent investigation into the cytotoxic effects of triazole compounds on breast cancer cell lines revealed that 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide induced apoptosis and inhibited cell migration at micromolar concentrations, suggesting a potential therapeutic role in cancer treatment.
Q & A
Q. Advanced
- SHELX Refinement : High-resolution X-ray data processed via SHELXL provides accurate anisotropic displacement parameters, distinguishing between positional disorder and dynamic effects .
- DFT Calculations : Optimized geometries (e.g., at the B3LYP/6-31G* level) predict vibrational frequencies and electrostatic potentials, validating experimental IR and NMR data .
- DSC/TGA : Thermal analysis identifies decomposition thresholds (>120°C) and polymorphic transitions, critical for stability studies .
How does this compound interact with biological targets, and what methodological approaches elucidate its mechanism?
Advanced
The triazole ring participates in hydrogen bonding with enzyme active sites (e.g., cytochrome P450), while the bromomethyl group facilitates covalent binding to cysteine residues. Methods include:
- Molecular Docking : AutoDock Vina simulates binding poses with target proteins (e.g., ΔG = -8.2 kcal/mol for kinase inhibition) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K = 1–10 µM) and stoichiometry .
- X-ray Crystallography of Protein Complexes : Resolves interactions at atomic resolution, as seen in studies with bacterial enoyl-ACP reductases .
How do structural modifications (e.g., halogen substitution) alter physicochemical and biological properties?
Basic
Comparative studies with chloro or iodo analogs reveal:
| Substituent | LogP | Melting Point (°C) | Bioactivity (IC) |
|---|---|---|---|
| -CHBr | 1.8 | >120 (dec.) | 5.2 µM (Kinase X) |
| -CHCl | 1.5 | 95–98 | 8.7 µM |
| -CHI | 2.1 | 105–110 | 3.9 µM |
| Bromine’s intermediate electronegativity balances lipophilicity and reactivity, enhancing membrane permeability . |
What reaction mechanisms dominate in cross-coupling reactions involving this compound?
Advanced
In Suzuki-Miyaura couplings, the bromomethyl group undergoes palladium-catalyzed coupling with aryl boronic acids. Key steps include:
Oxidative addition of Pd(0) to C-Br bond.
Transmetallation with boronic acid.
Reductive elimination to form C-C bonds.
Side reactions (e.g., homocoupling) are suppressed using Pd(PPh) and degassed toluene . Mechanistic studies via B NMR track boronic acid consumption .
How do environmental factors (pH, light) influence the compound’s stability?
Q. Basic
- pH Stability : Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the C-Br bond. Stable in acidic buffers (pH 3–6) for >48 hours .
- Light Sensitivity : UV exposure (λ <300 nm) induces radical-mediated decomposition, requiring storage in amber vials under inert gas .
What stereochemical challenges arise in synthesizing chiral derivatives, and how are they addressed?
Advanced
The triazole ring’s planar geometry prevents chirality, but substituents like asymmetric carbons in side chains introduce stereocenters. Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, while circular dichroism (CD) confirms absolute configuration. Kinetic resolution using lipases (e.g., CAL-B) achieves >90% ee in esterification reactions .
How can researchers reconcile conflicting reports on reaction yields or biological activity?
Advanced
Discrepancies often stem from:
- Reagent Purity : Commercial bromomethylating agents vary in active bromide content; ICP-MS quantifies Br levels .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC values. Standardized protocols (e.g., NIH/NCATS guidelines) improve reproducibility .
Meta-analyses using tools like RevMan statistically harmonize data, identifying outliers through funnel plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
